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molecular formula C18H12FN3O3 B8455576 (3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone CAS No. 89153-98-0

(3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone

Cat. No. B8455576
M. Wt: 337.3 g/mol
InChI Key: IJIFMPITVCRRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04480100

Procedure details

Under an atmosphere of nitrogen, 30 g of titanium trichloride was added portionwise (cautiously) with stirring to 200 ml of ice. The resulting solution was added all at once to a stirred solution of 10.0 g (0.0297 mole) of (3-fluorophenyl)[2-[(3-nitro-2-pyridinyl)amino]phenyl]methanone in 150 ml of acetic acid: ethanol (1:1) and 150 ml of acetic acid: water (1:1). After 30 min stirring, the reaction mixture was poured into one liter of water. The mixture was filtered and the resulting filter-cake was suspended in 100 ml of water. The mixture was again filtered and the filter-cake (10.0 g) was partially dissolved in 100 ml of hot methanol. The solution was basified with 25 ml of concentrated ammonium hydroxide, stirred for an additional 15 min and then diluted with 500 ml of water. The mixture was extracted three times with 75 ml portions of methylene chloride. The combined methylene chloride extracts were washed with 50 ml of water, dried over sodium sulfate and concentrated in vacuo. The residue (6.9 g) was twice recrystallized, treating once with charcoal, from ethyl acetate-isopropyl ether to give 4.5 g (49%) of a dark gold solid, m.p. 135°-137° C.
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
acetic acid ethanol
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
30 g
Type
catalyst
Reaction Step Four
Yield
49%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[NH:16][C:17]2[C:22]([N+:23]([O-])=O)=[CH:21][CH:20]=[CH:19][N:18]=2)=[O:9])[CH:5]=[CH:6][CH:7]=1.O>C(O)(=O)C.C(O)C.C(O)(=O)C.O.[Cl-].[Cl-].[Cl-].[Ti+3]>[NH2:23][C:22]1[C:17]([NH:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)=[O:9])=[N:18][CH:19]=[CH:20][CH:21]=1 |f:2.3,4.5,6.7.8.9|

Inputs

Step One
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C(=O)C1=C(C=CC=C1)NC1=NC=CC=C1[N+](=O)[O-]
Name
acetic acid ethanol
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O.C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O.O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]

Conditions

Stirring
Type
CUSTOM
Details
After 30 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
the resulting filter-cake
FILTRATION
Type
FILTRATION
Details
The mixture was again filtered
FILTRATION
Type
FILTRATION
Details
the filter-cake (10.0 g)
DISSOLUTION
Type
DISSOLUTION
Details
was partially dissolved in 100 ml of hot methanol
STIRRING
Type
STIRRING
Details
stirred for an additional 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
diluted with 500 ml of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with 75 ml portions of methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue (6.9 g) was twice recrystallized
ADDITION
Type
ADDITION
Details
treating once with charcoal, from ethyl acetate-isopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=NC=CC1)NC1=C(C=CC=C1)C(=O)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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